molecular formula C8H10BrNO B13664676 4-(Bromomethyl)-3-ethoxypyridine

4-(Bromomethyl)-3-ethoxypyridine

Cat. No.: B13664676
M. Wt: 216.07 g/mol
InChI Key: BHTDDLIVLPPGAM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-ethoxypyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a bromomethyl group at the 4-position and an ethoxy group at the 3-position of the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-ethoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Bromomethyl)-3-ethoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-ethoxypyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins, nucleic acids, or other biomolecules. The ethoxy group may influence the compound’s solubility and reactivity, enhancing its interaction with specific molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-3-ethoxypyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and properties. The combination of the bromomethyl and ethoxy groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-(bromomethyl)-3-ethoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5H2,1H3

InChI Key

BHTDDLIVLPPGAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)CBr

Origin of Product

United States

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